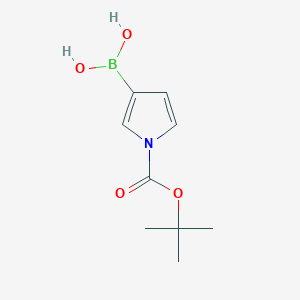

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid

描述

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid (CAS: 832697-40-2; MFCD08234379) is a heterocyclic boronic acid derivative with the molecular formula C₉H₁₄BNO₄ and a molecular weight of 211.02 g/mol . The compound features a pyrrole ring substituted with a boronic acid group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 1. This dual functionality makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials .

The Boc group enhances stability under basic conditions and facilitates deprotection under acidic environments, while the boronic acid moiety enables selective coupling with aryl halides or triflates. Spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR) confirm its planar structure, with hydrogen bonding observed between the boronic acid hydroxyl and the Boc carbonyl group .

属性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFQDOHHXGSMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593914 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832697-40-2 | |

| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Protected Pyrrole

One conventional method involves starting from a tert-butoxycarbonyl (Boc) protected pyrrole. The process typically includes the following steps:

Deprotonation : The hydroxyl group at position 2 of the pyrrole is deprotonated using a strong base, such as lithium diisopropylamide (LDA), at ultra-low temperatures (around -78°C) to generate the corresponding organolithium reagent.

Boron Reagent Addition : Trimethyl borate is added to the organolithium reagent, facilitating the formation of the boronic acid derivative.

Hydrolysis : The reaction mixture is subjected to hydrolysis to yield 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid.

One-Pot Synthesis

A more streamlined approach described in patents involves a one-pot reaction using carboxybenzeneboronic acid as a starting material:

Reagents : The reaction utilizes sulfur oxychloride and a strong base like potassium tert-butoxide in tetrahydrofuran (THF) as solvents.

-

- Dissolve carboxybenzeneboronic acid in THF under nitrogen atmosphere.

- Slowly add sulfur oxychloride while stirring for several hours.

- Cool the reaction mixture to 0-5°C before adding potassium tert-butoxide.

- After stirring for an additional hour, water is added, followed by acidification with acetic acid.

- The organic phase is separated and concentrated to yield crude product, which can be purified through recrystallization.

Alternative Synthesis Using Boron Pinacol Ester

Another method involves using boron pinacol esters as intermediates:

Initial Steps : Similar to previous methods, start with a Boc-protected pyrrole and react it with a boron pinacol ester under acidic conditions.

Finalization : The protective group is removed under acidic conditions to yield the final product of this compound.

The various methods of synthesizing this compound offer flexibility depending on available reagents and desired purity levels. Below is a comparative analysis of these methods:

| Method | Advantages | Disadvantages |

|---|---|---|

| Protected Pyrrole Method | High selectivity; established procedure | Requires low temperatures; longer process |

| One-Pot Synthesis | Simplified procedure; reduced steps | Potential for lower yields if not optimized |

| Boron Pinacol Ester Method | Versatile; can use readily available reagents | May require additional purification steps |

The preparation of this compound can be achieved through various methods, each with its own set of advantages and challenges. The choice of method often depends on the specific requirements of the synthesis process, including desired yield, purity, and available starting materials. Continued research into optimizing these methods will enhance their efficiency and applicability in synthetic organic chemistry.

化学反应分析

Types of Reactions: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by a base or a radical initiator.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Bases such as sodium hydroxide or radical initiators like azobisisobutyronitrile (AIBN) are used.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

Protodeboronation: The major product is the corresponding pyrrole derivative without the boronic acid group.

科学研究应用

Scientific Research Applications

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is utilized across several domains:

Organic Synthesis

- Building Block in Cross-Coupling Reactions : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. It serves as a key intermediate in synthesizing complex organic molecules.

| Reaction Type | Example Compounds | Reference |

|---|---|---|

| Suzuki-Miyaura | 3-substituted (5-pyrrol-2-yl) indazoles | |

| Other Couplings | Functionalized indazoles |

Medicinal Chemistry

- Drug Development : The compound is involved in synthesizing potential drug candidates due to its ability to form stable complexes with biomolecules. Its boronic acid functionality allows it to act as a reversible inhibitor for enzymes involved in carbohydrate metabolism and protein glycosylation.

| Application | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antiviral | Promising against tobacco mosaic virus and herpes simplex virus |

Biochemistry

- Interaction with Enzymes : The compound modulates enzymatic activities, influencing cellular processes such as signaling pathways and gene expression. It can inhibit or activate specific enzymes depending on the context, affecting metabolic pathways.

| Enzyme Targeted | Effect | Reference |

|---|---|---|

| Glycosylation Enzymes | Inhibition/Activation | |

| Cellular Proteins | Modulation of Activity |

Material Science

- Advanced Materials Production : The compound is used in producing polymers with specific properties, leveraging its unique chemical structure to enhance material characteristics.

Case Study 1: Synthesis of Pyrrolyl Indazoles

A study demonstrated the successful application of this compound in synthesizing novel pyrrolyl indazoles via the Suzuki reaction. The reaction conditions were optimized to yield high purity products, showcasing the compound's effectiveness as a coupling agent.

Case Study 2: Antiviral Activity

Research indicated that derivatives containing pyrrole moieties exhibited significant antiviral activity against herpes simplex virus. The mechanism involved interference with viral replication processes, suggesting potential therapeutic applications for this compound.

作用机制

The mechanism of action of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

相似化合物的比较

Regiochemistry of Boronic Acid Substitution

- Positional Isomerism: The boronic acid group at pyrrole C3 (target compound) vs. C2 (tert-butyl 2-borono-1H-pyrrole-1-carboxylate) significantly impacts reactivity. C3-substituted derivatives exhibit higher coupling efficiency in Suzuki reactions due to reduced steric hindrance .

- Heterocycle Fusion : Pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine derivatives (e.g., ) introduce nitrogen atoms into the fused ring system, enhancing binding affinity to biological targets like kinases.

Protecting Group Effects

Substituent Modifications

生物活性

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is a boronic acid derivative of pyrrole, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom that can form reversible covalent bonds with diols and other nucleophiles, making it a valuable building block in organic synthesis and drug development.

- Molecular Formula : C₉H₁₄BNO₄

- Molecular Weight : 201.02 g/mol

- CAS Number : 18450544

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. This interaction can modulate enzymatic activities and influence various biochemical pathways. The compound's boronic acid functionality allows it to act as a reversible inhibitor for certain enzymes, particularly those involved in carbohydrate metabolism and protein glycosylation.

Antimicrobial Properties

Research has indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound. For instance, derivatives containing pyrrole moieties have shown promise against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The antiviral mechanism is believed to involve interference with viral replication processes.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial for therapeutic intervention.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Research on Antiviral Properties

In another investigation focused on antiviral activity, researchers synthesized several pyrrole-based compounds and tested their efficacy against HSV-1. The results revealed that compounds similar to this compound significantly reduced viral titers in infected cell cultures, suggesting a viable pathway for developing new antiviral therapies .

Comparative Analysis with Related Compounds

常见问题

Q. Example Reaction Conditions Table :

| Partner Halide | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | THF/H₂O | 78 | |

| 2-Iodopyridine | PdCl₂(dtbpf) | Dioxane/H₂O | 85 |

How to address contradictory literature reports on the compound’s stability under acidic conditions?

Answer:

Controlled Stability Studies : Expose the compound to buffered solutions (pH 1–6) at 25°C and monitor degradation via ¹H NMR. For instance, observe disappearance of the Boc methyl signal (δ 1.4 ppm) or emergence of free pyrrole NH signals (δ ~8–10 ppm).

Comparative Analysis : Replicate conflicting experimental conditions (e.g., solvent, temperature) to identify critical variables.

Recommendations : If instability is confirmed under mild acidity, avoid protic solvents (e.g., MeOH) and prioritize anhydrous reaction conditions .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Key signals include:

- Boc tert-butyl group: δ 1.4 ppm (s, 9H).

- Pyrrole protons: δ 6.5–7.2 ppm (multiplet, 3H).

- ¹¹B NMR : A singlet at δ 30–35 ppm confirms boronic acid integrity.

- IR Spectroscopy : B-O stretching at ~1340 cm⁻¹ and Boc carbonyl at ~1700 cm⁻¹.

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to verify purity (>95%) .

What personal protective equipment (PPE) is required when handling this compound?

Answer:

- Respiratory Protection : Use a NIOSH-approved P95 respirator if airborne particles are generated.

- Skin Protection : Wear nitrile gloves and a lab coat; avoid direct contact due to potential skin irritation (H315).

- Eye Protection : Safety goggles to prevent splashes (H319).

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks (H335) .

How to resolve discrepancies in NMR data for this compound across different research studies?

Answer:

Solvent Effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

pH Sensitivity : Boronic acids may form anhydrides or esters in protic solvents, altering peak positions.

Hydration State : Ensure the compound is fully anhydrous; residual water can broaden peaks or shift δ values.

Referencing : Cross-validate with literature using the same deuterated solvent and internal standard (e.g., TMS) .

What strategies mitigate boronic acid self-condensation during coupling reactions?

Answer:

- Low Temperature : Conduct reactions at 0–25°C to slow homocoupling.

- Excess Halide Partner : Use 1.2–1.5 equiv of the aryl/heteroaryl halide.

- Oxygen-Free Conditions : Degas solvents and maintain an inert atmosphere to inhibit radical-mediated side reactions.

- Additives : Include pinacol (1 equiv) to stabilize the boronic acid as a boronate ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。